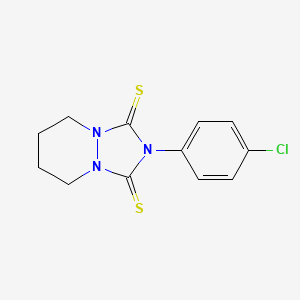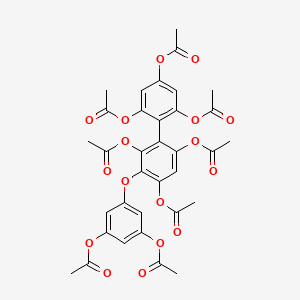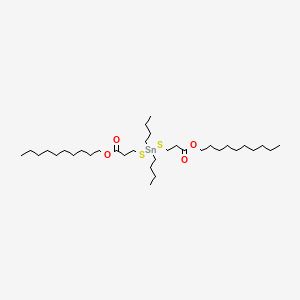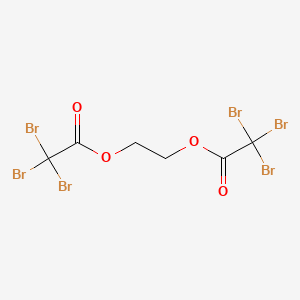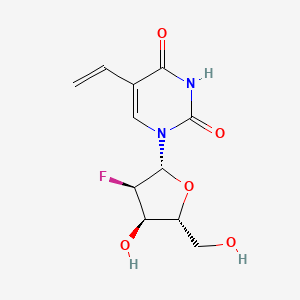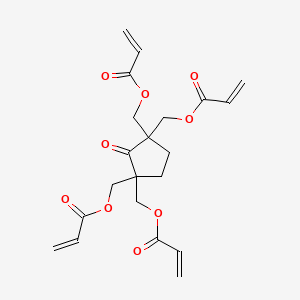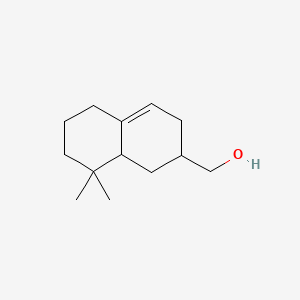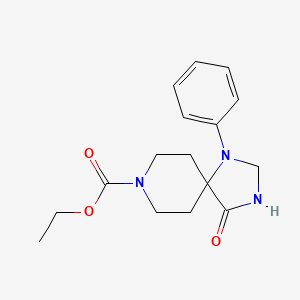
Cyclohexane-1,4-dicarboxylic acid;hexane-1,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane-1,4-dicarboxylic acid and hexane-1,6-diamine are two distinct chemical compounds that can be combined to form a polymer. Cyclohexane-1,4-dicarboxylic acid is an organic compound with the formula C₆H₁₀(CO₂H)₂. It is a dicarboxylic acid with carboxyl groups attached to the cyclohexane ring at the 1 and 4 positions. Hexane-1,6-diamine, also known as hexamethylenediamine, is an organic compound with the formula C₆H₁₄N₂. It is a diamine with amino groups attached to the terminal carbons of a hexane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Cyclohexane-1,4-dicarboxylic acid
Hydrogenation of Terephthalic Acid: Cyclohexane-1,4-dicarboxylic acid can be synthesized by hydrogenating terephthalic acid.
Oxidation of Cyclohexane: Another method involves the oxidation of cyclohexane using oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃) to form cyclohexane-1,4-dicarboxylic acid.
-
Hexane-1,6-diamine
Industrial Production Methods
Cyclohexane-1,4-dicarboxylic acid: Industrially, cyclohexane-1,4-dicarboxylic acid is produced by the catalytic hydrogenation of terephthalic acid.
Hexane-1,6-diamine: Industrial production of hexane-1,6-diamine involves the hydrogenation of adiponitrile using a nickel catalyst under high pressure and temperature.
Chemical Reactions Analysis
Types of Reactions
-
Cyclohexane-1,4-dicarboxylic acid
Oxidation: Cyclohexane-1,4-dicarboxylic acid can undergo oxidation reactions to form cyclohexane-1,4-dione.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
Amidation: It can react with amines to form amides.
-
Hexane-1,6-diamine
Acylation: Hexane-1,6-diamine can undergo acylation reactions with acyl chlorides or anhydrides to form amides.
Alkylation: It can react with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), nitric acid (HNO₃).
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).
Amidation: Amines, heat.
Acylation: Acyl chlorides, anhydrides.
Alkylation: Alkyl halides.
Major Products Formed
Cyclohexane-1,4-dicarboxylic acid: Cyclohexane-1,4-dione, esters, amides.
Hexane-1,6-diamine: Amides, secondary or tertiary amines.
Scientific Research Applications
Cyclohexane-1,4-dicarboxylic acid and hexane-1,6-diamine are used in various scientific research applications:
Mechanism of Action
The mechanism of action of cyclohexane-1,4-dicarboxylic acid and hexane-1,6-diamine involves their ability to form strong covalent bonds with other molecules. Cyclohexane-1,4-dicarboxylic acid can form ester or amide bonds with alcohols or amines, respectively. Hexane-1,6-diamine can form amide bonds with carboxylic acids or acyl chlorides . These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,4-dicarboxylic acid: Similar compounds include terephthalic acid, isophthalic acid, and phthalic acid.
Hexane-1,6-diamine: Similar compounds include ethylenediamine, propanediamine, and butanediamine.
Uniqueness
Cyclohexane-1,4-dicarboxylic acid: Unlike terephthalic acid and isophthalic acid, cyclohexane-1,4-dicarboxylic acid has a cyclohexane ring, which imparts unique properties such as higher flexibility and impact resistance to the polymers formed from it.
Hexane-1,6-diamine: Compared to shorter chain diamines like ethylenediamine, hexane-1,6-diamine provides longer chain segments in polymers, resulting in higher tensile strength and thermal stability.
Properties
CAS No. |
26038-69-7 |
|---|---|
Molecular Formula |
C14H28N2O4 |
Molecular Weight |
288.38 g/mol |
IUPAC Name |
cyclohexane-1,4-dicarboxylic acid;hexane-1,6-diamine |
InChI |
InChI=1S/C8H12O4.C6H16N2/c9-7(10)5-1-2-6(4-3-5)8(11)12;7-5-3-1-2-4-6-8/h5-6H,1-4H2,(H,9,10)(H,11,12);1-8H2 |
InChI Key |
HIBQVFMFYVZWNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)O)C(=O)O.C(CCCN)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


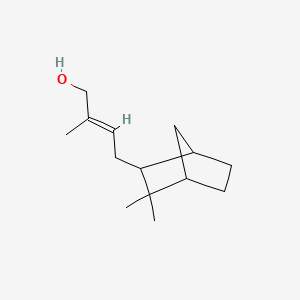
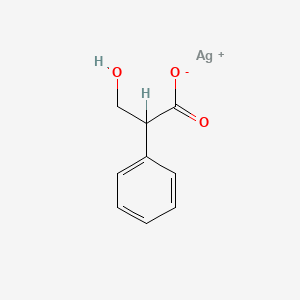
![2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B12684295.png)
